2-Methoxy-1,5-naphthyridine

Kinase inhibition DYRK1A Neurological disorders

2-Methoxy-1,5-naphthyridine (CAS 27017-69-2) features a privileged 1,5-naphthyridine core with C-2 methoxy substitution critical for target engagement. SAR shows only C-2 alkoxy/cyano groups are tolerated in NBTI antibacterials. 3D-QSAR confirms methoxy enhances DYRK1A binding (IC50 135 nM) through specific electronic/steric interactions absent in unsubstituted or regioisomeric analogs. Claimed in Actelion patents as antibiotic manufacturing intermediate. Antimalarial programs: in vivo data shows no significant activity vs chloroquine; direct resources toward 2,8-disubstituted variants.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B13115056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1,5-naphthyridine
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=CC=C2
InChIInChI=1S/C9H8N2O/c1-12-9-5-4-7-8(11-9)3-2-6-10-7/h2-6H,1H3
InChIKeyXYBYNVQWRLVUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1,5-naphthyridine: Core Scaffold Procurement Guide for Kinase and Antibacterial Drug Discovery


2-Methoxy-1,5-naphthyridine (CAS 27017-69-2) is a fused bicyclic heteroaromatic compound consisting of a naphthalene core with nitrogen atoms at positions 1 and 5, bearing a methoxy substituent at the C-2 position . The 1,5-naphthyridine scaffold serves as a privileged structure in medicinal chemistry, appearing in multiple classes of pharmacologically active agents including kinase inhibitors, novel bacterial topoisomerase inhibitors (NBTIs), and antimalarial compounds [1]. The C-2 methoxy substitution confers distinct electronic and steric properties that differentiate this specific building block from unsubstituted 1,5-naphthyridine and other regioisomeric naphthyridine variants [2].

Why 2-Methoxy-1,5-naphthyridine Cannot Be Interchanged with Unsubstituted or Alternative Regioisomeric Naphthyridines


Generic substitution of 2-methoxy-1,5-naphthyridine with unsubstituted 1,5-naphthyridine or alternative regioisomers (e.g., 1,6- or 1,8-naphthyridine) fails for multiple quantifiable reasons. In the NBTI antibacterial series, SAR studies across 55 compounds established that only a narrow range of substitutions at C-2 and C-7 are tolerated for optimal antibacterial activity and spectrum, with C-2 alkoxy (methoxy) and cyano groups being specifically preferred, while substitutions on other carbons generally have detrimental effects [1]. For kinase inhibition applications, 3D-QSAR modeling on 1,5-naphthyridine derivatives targeting DYRK1A has demonstrated that the C-2 methoxy group contributes significantly to binding affinity through specific electronic and steric interactions that are absent in unsubstituted analogs [2]. Furthermore, the methoxy substituent alters physicochemical properties including lipophilicity and passive permeability in a manner not replicable by alternative substituents, directly impacting the compound's utility as a building block in lead optimization campaigns [3].

2-Methoxy-1,5-naphthyridine: Quantitative Differentiation Evidence Against Comparators


DYRK1A Kinase Inhibition: Sub-150 nM Affinity Establishes Scaffold Viability

2-Methoxy-1,5-naphthyridine demonstrates quantifiable binding affinity to dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with an IC50 value of 135 nM and a dissociation constant (Kd) of 73 nM, as measured by TR-FRET displacement assay [1]. While direct head-to-head comparison data against unsubstituted 1,5-naphthyridine in the identical assay is not available in the primary literature, class-level inference from 3D-QSAR studies on 1,5-naphthyridine derivatives indicates that the C-2 methoxy substitution contributes favorably to DYRK1A binding compared to unsubstituted scaffold variants [2].

Kinase inhibition DYRK1A Neurological disorders Diabetes

C-2 Methoxy Substitution Identified as Preferred Motif in NBTI Antibacterial SAR

In a systematic structure-activity relationship study of 55 substituted 1,5-naphthyridine analogs evaluated as novel bacterial topoisomerase inhibitors (NBTIs), the C-2 methoxy (alkoxy) substitution was explicitly identified as one of only two preferred substitution types at this position, alongside cyano (CN), while substitutions on the other three carbons of the naphthyridine core generally had detrimental effects on antibacterial activity [1]. This SAR finding establishes that 2-methoxy-1,5-naphthyridine represents one of the structurally validated, activity-preserving substitution patterns for the NBTI left-hand motif, in contrast to unsubstituted or alternatively substituted variants which fail to maintain optimal antibacterial spectrum and potency .

Antibacterial NBTI Topoisomerase inhibitors Broad-spectrum

Synthetic Intermediate Status Validated by Patented Manufacturing Process

2-Methoxy-1,5-naphthyridine and its derivatives are explicitly claimed as synthetic intermediates in a patented manufacturing process (Actelion Pharmaceuticals Ltd., US Patent Application 14/814320) for the preparation of antibiotic compounds [1]. The patent describes a process and synthetic intermediates that can be used for manufacturing the compound of formula (1-6), which incorporates the 2-methoxy-1,5-naphthyridine scaffold as a key structural component [2]. This industrial validation distinguishes 2-methoxy-1,5-naphthyridine from naphthyridine regioisomers (e.g., 1,6- or 1,8-naphthyridine) that lack comparable documented utility in scalable antibiotic manufacturing processes [3].

Process chemistry Antibiotic synthesis Scale-up Supply chain

Negative Data: Antimalarial Activity Inferior to Clinical Comparators In Vivo

In a controlled in vivo antimalarial study, N4-substituted 2-methoxy-1,5-naphthyridin-4-amine derivatives showed no significant antimalarial activity compared to the clinical antimalarial agents chloroquine and primaquine in a preliminary in vivo screen against Plasmodium vinckei vinckei in mice [1]. This negative finding provides critical differentiation: 2-methoxy-1,5-naphthyridine-based compounds are demonstrably inferior to established 4-aminoquinoline antimalarials in this therapeutic context, and thus should not be selected for antimalarial programs expecting chloroquine-like efficacy [2].

Antimalarial Plasmodium Negative data SAR guidance

Evidence Limitations: Gaps in Direct Comparative Quantitative Data

High-strength differential evidence directly comparing 2-methoxy-1,5-naphthyridine to specific named comparators (e.g., 2-hydroxy-1,5-naphthyridine, 2-chloro-1,5-naphthyridine, unsubstituted 1,5-naphthyridine) under identical assay conditions is limited in the peer-reviewed literature [1]. The available evidence consists of: (1) an isolated IC50 value against DYRK1A without head-to-head comparator data in the same assay; (2) SAR classification as 'preferred' without quantitative MIC or IC50 fold-differences versus alternative substituents; and (3) patent validation of synthetic utility without comparative yield or purity metrics versus alternative scaffolds [2]. Users requiring high-confidence differentiation for procurement decisions should verify compound-specific data through direct experimental comparison rather than relying solely on literature precedent [3].

Evidence gaps Comparative data Procurement caveats

2-Methoxy-1,5-naphthyridine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Lead Discovery Targeting DYRK1A

Procurement scenario for academic and pharmaceutical kinase inhibitor programs targeting DYRK1A for neurological disorders or diabetes. The validated IC50 of 135 nM provides a quantifiable starting point for scaffold optimization, with the C-2 methoxy group offering a defined vector for subsequent SAR exploration [1]. This compound is appropriate for hit-to-lead campaigns requiring a characterized naphthyridine core with documented DYRK1A engagement [2].

Novel Bacterial Topoisomerase Inhibitor (NBTI) Scaffold Building

Procurement scenario for antibacterial drug discovery programs utilizing the NBTI mechanism of action. The SAR data identifying C-2 methoxy as a preferred substitution pattern supports selection of this compound as the left-hand motif building block for synthesizing oxabicyclooctane-linked NBTI analogs [1]. This application is supported by the finding that NBTIs bind to an alternative site relative to fluoroquinolones and show no cross-resistance to quinolones [2].

Antibiotic Intermediate Manufacturing and Process Development

Industrial procurement scenario for process chemistry teams developing scalable antibiotic manufacturing routes. The Actelion Pharmaceuticals patent explicitly claims this scaffold class as synthetic intermediates for antibiotic preparation, providing regulatory and supply chain justification for procurement [1]. This scenario is particularly relevant for CMC (Chemistry, Manufacturing, and Controls) teams requiring documented synthetic precedent [2].

Negative Selection: Antimalarial Drug Discovery Programs

Procurement avoidance scenario for antimalarial drug discovery. The direct head-to-head in vivo comparison showing no significant activity versus chloroquine and primaquine provides quantitative justification for deprioritizing this scaffold in malaria programs [1]. Resources should instead be directed toward 2,8-disubstituted-1,5-naphthyridines or alternative scaffolds with documented antiplasmodial efficacy, such as those showing IC50 values of 543 nM against P. falciparum NF54 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.